Cas no 251-56-9 (1,3thiazolo5,4-d1,3thiazole)

1,3thiazolo5,4-d1,3thiazole 化学的及び物理的性質
名前と識別子
-
- Thiazolo[5,4-d]thiazole
- [1,3]thiazolo[5,4-d][1,3]thiazole
- AC1N95VX
- CTK0I6966
- SureCN622901
- 1,3thiazolo5,4-d1,3thiazole
- SCHEMBL622901
- 251-56-9
- AKOS006276156
- EN300-119120
- DTXSID00402924
- G89660
-
- インチ: 1S/C4H2N2S2/c1-5-3-4(7-1)6-2-8-3/h1-2H
- InChIKey: POQXSXLBPPFJFO-UHFFFAOYSA-N
- ほほえんだ: S1C([H])=NC2=C1N=C([H])S2
計算された属性
- せいみつぶんしりょう: 141.96594g/mol
- ひょうめんでんか: 0
- XLogP3: 2.1
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 回転可能化学結合数: 0
- どういたいしつりょう: 141.96594g/mol
- 単一同位体質量: 141.96594g/mol
- 水素結合トポロジー分子極性表面積: 82.3Ų
- 重原子数: 8
- 複雑さ: 86
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
1,3thiazolo5,4-d1,3thiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-119120-0.25g |
[1,3]thiazolo[5,4-d][1,3]thiazole |
251-56-9 | 95% | 0.25g |
$1456.0 | 2023-06-08 | |
Enamine | EN300-119120-10.0g |
[1,3]thiazolo[5,4-d][1,3]thiazole |
251-56-9 | 95% | 10g |
$12653.0 | 2023-06-08 | |
Enamine | EN300-119120-0.1g |
[1,3]thiazolo[5,4-d][1,3]thiazole |
251-56-9 | 95% | 0.1g |
$1021.0 | 2023-06-08 | |
Chemenu | CM363677-1g |
Thiazolo[5,4-d]thiazole |
251-56-9 | 95%+ | 1g |
$665 | 2024-07-28 | |
1PlusChem | 1P002QY8-10g |
Thiazolo[5,4-d]thiazole |
251-56-9 | 95% | 10g |
$15701.00 | 2023-12-18 | |
A2B Chem LLC | AB27440-2.5g |
Thiazolo[5,4-d]thiazole |
251-56-9 | 95% | 2.5g |
$6106.00 | 2024-04-20 | |
Aaron | AR002R6K-100mg |
Thiazolo[5,4-d]thiazole |
251-56-9 | 95% | 100mg |
$304.00 | 2025-02-14 | |
A2B Chem LLC | AB27440-250mg |
Thiazolo[5,4-d]thiazole |
251-56-9 | 95% | 250mg |
$1568.00 | 2024-04-20 | |
Aaron | AR002R6K-250mg |
Thiazolo[5,4-d]thiazole |
251-56-9 | 95% | 250mg |
$433.00 | 2025-02-14 | |
A2B Chem LLC | AB27440-50mg |
Thiazolo[5,4-d]thiazole |
251-56-9 | 95% | 50mg |
$859.00 | 2024-04-20 |
1,3thiazolo5,4-d1,3thiazole 関連文献
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M. Nazim,Sadia Ameen,M. Shaheer Akhtar,Hyung-Kee Seo,Hyung-Shik Shin RSC Adv. 2015 5 6286
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Govindasamy Sathiyan,Rangasamy Thangamuthu,Pachagounder Sakthivel RSC Adv. 2016 6 69196
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Alessio Dessì,Massimo Calamante,Alessandro Mordini,Lorenzo Zani,Maurizio Taddei,Gianna Reginato RSC Adv. 2014 4 1322
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4. Direct arylation as a versatile tool towards thiazolo[5,4-d]thiazole-based semiconducting materialsJulija Kudrjasova,Roald Herckens,Huguette Penxten,Peter Adriaensens,Laurence Lutsen,Dirk Vanderzande,Wouter Maes Org. Biomol. Chem. 2014 12 4663
-
5. Straightforward synthesis of thiazolo[5,4-c]isoquinolines from dithiooxamide and 2-halobenzaldehydesLetícia D. Costa,Samuel Guieu,Maria do Amparo F. Faustino,Augusto C. Tomé New J. Chem. 2022 46 3602
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David Bevk,Lidia Marin,Laurence Lutsen,Dirk Vanderzande,Wouter Maes RSC Adv. 2013 3 11418
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U. Olgun,M. Gülfen RSC Adv. 2015 5 18710
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Anita Eckstein-Andicsová,Zita Tokárová,Erika Kozma,Róbert Balogh,Anna Vykydalová,Wojciech Mróz,Kamil Tokár New J. Chem. 2023 47 11165
-
U. Olgun,M. Gülfen RSC Adv. 2014 4 25165
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10. Improved access to thiazolo[5,4-d]thiazole and thieno[2,3-d]thiazoleAlexander R?ssler,Peter Boldt J. Chem. Soc. Perkin Trans. 1 1998 685
1,3thiazolo5,4-d1,3thiazoleに関する追加情報
Recent Advances in the Study of 1,3-Thiazolo[5,4-d][1,3]thiazole (CAS: 251-56-9) and Its Applications in Chemical Biology and Medicine
The compound 1,3-thiazolo[5,4-d][1,3]thiazole (CAS: 251-56-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This heterocyclic scaffold, characterized by its fused thiazole rings, exhibits remarkable chemical stability and versatility, making it an attractive candidate for drug discovery and development. Recent studies have explored its role as a pharmacophore in designing novel bioactive molecules, particularly in the context of antimicrobial, anticancer, and anti-inflammatory agents.
One of the most promising areas of research involves the synthesis and evaluation of 1,3-thiazolo[5,4-d][1,3]thiazole derivatives as inhibitors of key enzymatic targets. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that certain derivatives of this compound exhibit potent inhibitory activity against bacterial DNA gyrase, a critical enzyme for bacterial replication. The study highlighted the compound's ability to bind to the ATP-binding site of the enzyme, thereby disrupting its function and leading to bacterial cell death. These findings suggest potential applications in addressing antibiotic-resistant pathogens.
In addition to its antimicrobial properties, 1,3-thiazolo[5,4-d][1,3]thiazole has also been investigated for its anticancer potential. A recent preclinical study reported in Bioorganic & Medicinal Chemistry Letters revealed that specific derivatives of this compound induce apoptosis in cancer cells by modulating the activity of pro-apoptotic proteins. The study employed a combination of in vitro assays and molecular docking simulations to elucidate the mechanism of action, providing a foundation for further optimization of these compounds as chemotherapeutic agents.
Another notable advancement is the application of 1,3-thiazolo[5,4-d][1,3]thiazole in the development of anti-inflammatory drugs. Research published in European Journal of Medicinal Chemistry in 2024 identified derivatives of this compound as potent inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. The study reported that these derivatives exhibit high selectivity for COX-2 over COX-1, reducing the risk of gastrointestinal side effects commonly associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
Despite these promising findings, challenges remain in the clinical translation of 1,3-thiazolo[5,4-d][1,3]thiazole-based therapeutics. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further structural optimization and pharmacokinetic studies. Nevertheless, the growing body of research underscores the potential of this compound as a versatile scaffold for drug discovery, with applications spanning multiple therapeutic areas.
In conclusion, recent studies on 1,3-thiazolo[5,4-d][1,3]thiazole (CAS: 251-56-9) highlight its significant potential in chemical biology and medicine. Its unique structural features and diverse biological activities make it a valuable candidate for the development of novel therapeutics. Future research should focus on overcoming existing challenges and exploring new derivatives to unlock its full therapeutic potential.
251-56-9 (1,3thiazolo5,4-d1,3thiazole) 関連製品
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